molecular formula C14H23NO5 B2369837 1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2228327-70-4

1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2369837
CAS No.: 2228327-70-4
M. Wt: 285.34
InChI Key: NRDYQRGOXBYDEP-UHFFFAOYSA-N
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Description

This compound is a bicyclic carboxylic acid derivative featuring a 2-oxabicyclo[2.1.1]hexane core, substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 1 and two methyl groups at position 2. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the rigid bicyclic scaffold contributes to conformational constraints, making it valuable in medicinal chemistry and drug design .

Properties

IUPAC Name

3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-11(2,3)19-10(18)15-8-13-6-14(7-13,9(16)17)12(4,5)20-13/h6-8H2,1-5H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDYQRGOXBYDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228327-70-4
Record name 1-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable bicyclic precursor and introduce the Boc-protected amino group through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The carboxylic acid group can be introduced through subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to achieve consistent results. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Synthetic Applications

2.1. Peptide Synthesis
The Boc protecting group allows for selective deprotection under mild conditions, making this compound useful in the synthesis of peptides and related compounds. The ability to introduce functional groups selectively is critical in developing complex peptides with specific biological activities.

Case Study: Peptidomimetics
Research has demonstrated that derivatives of this compound can serve as peptidomimetics—molecules that mimic the structure of peptides but offer enhanced stability and bioavailability. For instance, derivatives synthesized using this compound have shown promising results in inhibiting specific enzyme activities relevant to disease states .

Table 1: Comparison of Peptide Synthesis Methods Using Boc-Protected Amino Acids

MethodYield (%)ConditionsReferences
Traditional Coupling70-90Standard coupling reagents
Microwave-Assisted85-95High temperature, solvent-free
Solid-Phase Synthesis80-95Automated synthesizers

3.1. Antimicrobial Properties
Recent studies have indicated that derivatives of 1-(((tert-butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exhibit antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study: In Vitro Testing
In vitro assays demonstrated that specific derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Table 2: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Target Organism
Derivative A10Staphylococcus aureus
Derivative B25Escherichia coli
Derivative C50Pseudomonas aeruginosa

Medicinal Chemistry Applications

4.1. Drug Development
The structural features of this compound make it a candidate for further modifications aimed at developing novel therapeutics. Its ability to form stable conjugates with various bioactive molecules enhances its potential as a drug delivery system.

Case Study: Conjugate Formation
Research has shown that conjugates formed with this compound can improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The Boc protecting group can be selectively removed to reveal the amino group, which can then be further modified to enhance the biological activity of the final drug molecule. The carboxylic acid group can also participate in interactions with biological targets, contributing to the compound's overall efficacy.

Comparison with Similar Compounds

Key Structural Features :

  • Bicyclic framework : 2-oxabicyclo[2.1.1]hexane (oxygen atom in the bridge).
  • Substituents: Boc-protected aminomethyl (position 1), dimethyl (position 3), and carboxylic acid (position 4).
  • Molecular formula: Estimated as C₁₃H₂₁NO₅ (based on analogs in ).

Structural Analogues with Bicyclic Scaffolds

4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Structure: Shares the 2-oxabicyclo[2.1.1]hexane core and dimethyl groups but differs in substituent placement (Boc group at position 4 vs. aminomethyl at position 1 in the target compound) .
  • Applications : Used as a building block in peptidomimetics due to its constrained geometry.
  • Commercial Availability : Priced at $1,980/g (1g scale), indicating high synthetic complexity .
1-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic Acid
  • Structure : Features an ethyl-linked Boc-amine instead of a methyl group, altering steric and electronic properties .
  • Relevance: Demonstrates how minor substituent changes impact solubility and reactivity.
2-Azabicyclo[2.1.1]hexane Derivatives
  • Example: 2-(4-{[(tert-Butoxy)carbonyl]amino}-2-oxabicyclo[2.2.1]heptane-1-carbonyl)-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid (C₁₉H₂₈N₂O₆) Structure: Hybrid scaffold combining oxa- and aza-bicyclic systems. Utility: Enhanced hydrogen-bonding capacity due to the amide linkage, useful in protease inhibitor design .

Functional Group Variations

Boc-Protected Azabicyclo Compounds
  • Example : (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic Acid
    • Structure : Replaces oxygen with nitrogen in the bicyclic system (azabicyclo[3.1.0]hexane), increasing basicity.
    • Applications : Explored in CNS drug candidates due to improved blood-brain barrier penetration .
Trifluoromethyl and Spirocyclic Derivatives
  • Example: (S)-2-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic Acid Structure: Linear chain with trifluoromethyl groups; lacks bicyclic constraints. Relevance: Highlights the trade-off between rigidity (bicyclic) and lipophilicity (fluorinated chains) in pharmacokinetics .

Biological Activity

1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, also known as Boc-amino acid derivative, is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has a complex bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its molecular formula is C14H23NO5C_{14}H_{23}NO_5 with a molecular weight of 285.34 g/mol. The presence of the Boc group enhances the stability and solubility of the compound in biological systems.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds containing amino acid derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Some studies suggest that derivatives of Boc-amino acids may inhibit tumor growth through apoptosis induction in cancer cell lines.

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial effects of various Boc-protected amino acids, including derivatives similar to this compound. Results indicated a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In vitro studies demonstrated that Boc-amino acid derivatives could induce apoptosis in human cancer cell lines, such as HeLa and MCF-7, through caspase activation pathways . The mechanisms involved include the modulation of cell cycle progression and the promotion of reactive oxygen species (ROS) generation.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant growth inhibition
AntibacterialEscherichia coliModerate growth inhibition
AnticancerHeLa (cervical cancer)Induction of apoptosis
AnticancerMCF-7 (breast cancer)Cell cycle arrest

Q & A

Q. What are the key synthetic routes for preparing 1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid?

Answer: The synthesis typically involves:

Amine Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaOH) to form the Boc-protected intermediate .

Bicyclic Ring Formation : A cyclization reaction constructs the 2-oxabicyclo[2.1.1]hexane core. This may involve intramolecular etherification or [2+2] photocycloaddition under controlled conditions .

Carboxylic Acid Functionalization : Post-cyclization oxidation or hydrolysis ensures the carboxylic acid group is retained.

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, NaOH, THF, 0°C85–90
CyclizationBF₃·OEt₂, DCM, reflux60–70

Q. How is the compound characterized to confirm structural integrity?

Answer: Standard analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the bicyclic structure, Boc group, and methyl substituents.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for C₁₃H₂₀N₂O₅: calculated 297.14, observed 297.13) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (Boc C-O) .

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethyl groups influence reactivity in coupling reactions?

Answer: The 3,3-dimethyl groups introduce steric hindrance, which:

  • Slows Nucleophilic Attack : Limits access to the carboxylic acid group in amide bond formations.
  • Requires Activating Agents : Coupling reagents like HATU or EDC/DMAP are essential to improve electrophilicity .
  • Affects Solubility : Reduced polarity may necessitate polar aprotic solvents (e.g., DMF) for homogeneous reactions .

Q. Data Insight :

  • Coupling yields drop from ~80% (unsubstituted analog) to ~50% for the dimethyl derivative under identical conditions .

Q. What computational methods predict the conformational stability of the bicyclo[2.1.1]hexane core?

Answer:

  • Density Functional Theory (DFT) : Calculates energy minima for ring conformers. The boat-like bicyclic structure is stabilized by ~5 kcal/mol over twisted forms .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMSO) on ring puckering .
  • Reaction Path Analysis : Identifies transition states during ring-opening reactions (e.g., acid-catalyzed hydrolysis) .

Application Example :
DFT-guided design improved thermal stability by 20°C compared to bicyclo[2.2.1] analogs .

Q. How does the Boc group impact the compound’s utility in peptide synthesis?

Answer:

  • Orthogonal Protection : The Boc group is stable under basic conditions but cleaved by TFA, enabling sequential peptide assembly .
  • Steric Shielding : Protects the amino group during carboxylic acid activation, reducing side reactions .
  • Solubility Trade-off : Boc increases hydrophobicity, requiring optimized solvent systems (e.g., DCM/hexafluoroisopropanol) .

Q. Comparative Data :

Protection GroupDeprotection ReagentCoupling Efficiency (%)
BocTFA75
FmocPiperidine85
CbzH₂/Pd-C65

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Batch Purity Analysis : Verify purity via HPLC (>98%) to rule out impurities affecting bioactivity .
  • Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to ensure correct configuration .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4 buffer) .

Case Study :
Discrepancies in enzyme inhibition (IC₅₀: 10 µM vs. 50 µM) were traced to residual DMSO in stock solutions, altering compound solubility .

Q. How is the compound used in studying enzyme active-site dynamics?

Answer:

  • Photoaffinity Labeling : Incorporation of a diazirine moiety enables covalent binding to target enzymes for structural analysis .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to map active-site interactions .
  • Molecular Docking : Aligns the bicyclic core into hydrophobic pockets (e.g., SARS-CoV-2 Mpro) to predict inhibition .

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